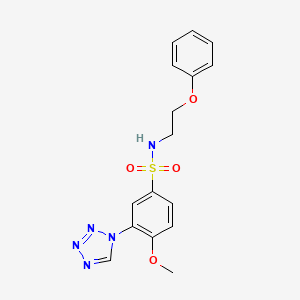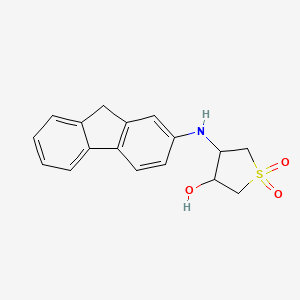![molecular formula C19H18N2O3 B4307418 N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide](/img/structure/B4307418.png)
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide
Descripción general
Descripción
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of quinoline derivatives and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate several signaling pathways and inhibit the activity of several enzymes involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 for lab experiments is its ability to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer research. However, one of the limitations of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1, including further investigation of its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, the development of more soluble analogs of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 could improve its potential for use in various scientific research applications.
In conclusion, N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 is a promising synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects, along with its ability to modulate several signaling pathways, make it a potential candidate for further investigation. However, its low solubility in aqueous solutions is a limitation that needs to be addressed in future studies.
Aplicaciones Científicas De Investigación
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroprotection studies, N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In anti-inflammatory studies, N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has been shown to reduce inflammation and pain in animal models of inflammation.
Propiedades
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(13-7-9-14(22)10-8-13)20-19(23)17-11-18(24-2)15-5-3-4-6-16(15)21-17/h3-12,22H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLPKDEUFQERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=NC3=CC=CC=C3C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307347.png)
![9-hydroxy-4-(octahydroquinolin-1(2H)-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B4307350.png)

![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307375.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![9H-fluoren-9-ylmethyl (1-benzyl-2-{[1-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)carbamate](/img/structure/B4307400.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
![2-imino-5-(4-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307420.png)
![3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307428.png)

![N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide](/img/structure/B4307441.png)